

1-(3-Chlorophenyl)propylamine for neuroscience research

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Compound of Interest

Compound Name: [1-(3-Chlorophenyl)propyl](prop-2-EN-1-YL)amine

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Application Note: Functional Profiling of 1-(3-Chlorophenyl)propylamine in Neuroscience Research

Part 1: Introduction & Scientific Context

1-(3-Chlorophenyl)propylamine (also referred to as α -ethyl-3-chlorobenzylamine or 1-(3-chlorophenyl)propan-1-amine) represents a critical structural probe in the study of monoamine transporter (MAT) topology and Trace Amine-Associated Receptor (TAAR) signaling.

While its structural isomer, 3-Chloroamphetamine (3-CA), is a well-documented neurotoxin and serotonin releaser, the modification of the alkyl chain (extension from methyl to ethyl at the

-position) or the shift of the amine group to the benzylic position dramatically alters pharmacological selectivity. This compound is primarily utilized in neuroscience to:

- **Map Transporter Binding Pockets:** The steric bulk of the propyl chain probes the "S1" and "S2" binding sites within the central cavity of SERT (Serotonin Transporter), DAT (Dopamine Transporter), and NET (Norepinephrine Transporter).
- **Dissociate Release from Neurotoxicity:** Unlike 3-CA, chain-extended or regio-isomeric analogs often retain transporter affinity but lack the substrate translocation speed required to deplete vesicular pools, making them valuable non-neurotoxic controls.

- Investigate TAAR1 Activation: Halogenated amines are privileged scaffolds for TAAR1 agonism, a target for novel antipsychotics and addiction therapeutics.

Part 2: Experimental Protocols

Workflow Overview

The following protocols constitute a self-validating system. Protocol A establishes binding affinity (

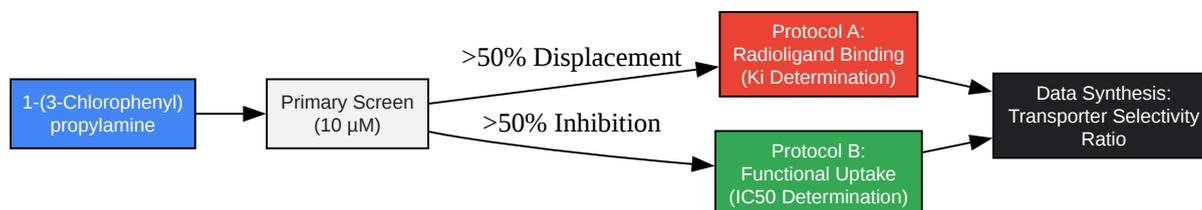
), while Protocol B determines functional efficacy (Uptake Inhibition

or Release

). Discrepancies between

and

often indicate substrate translocation efficiency.



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Figure 1: Characterization workflow for halogenated propylamines.

Protocol A: Competitive Radioligand Binding Assay (Membrane Preparation)

Objective: Determine the affinity constant (

) of 1-(3-Chlorophenyl)propylamine for hSERT, hDAT, and hNET.

Materials:

- Source Tissue: HEK293 cells stably expressing human SERT, DAT, or NET.
- Radioligands:
 - Citalopram (for SERT)
 - WIN 35,428 (for DAT)
 - Nisoxetine (for NET)
- Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Methodology:

- Membrane Preparation:
 - Harvest HEK293 cells and homogenize in ice-cold Tris-sucrose buffer.
 - Centrifuge at 1,000
(10 min) to remove debris.
 - Centrifuge supernatant at 40,000
(30 min) to pellet membranes.
 - Resuspend pellet in binding buffer to a final protein concentration of 20–40
.
- Assay Assembly (96-well plate):
 - Total Binding: Add 25
membrane + 25
radioligand (
concentration) + 150
buffer.

- Non-Specific Binding (NSB): Add 25
membrane + 25
radioligand + 25
saturating blocker (e.g., 10
Fluoxetine for SERT).
- Experimental: Add 25
membrane + 25
radioligand + 25
1-(3-Chlorophenyl)propylamine (Concentration range:
to
).
- Incubation:
 - Incubate at 25°C for 60 minutes (equilibrium).
- Termination:
 - Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces NSB).
 - Wash
with ice-cold buffer.
- Quantification:
 - Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis: Calculate

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.

Protocol B: Functional Neurotransmitter Uptake Assay

Objective: Assess if the compound acts as a functional blocker or substrate.

Materials:

- Cells: HEK293-hSERT/hDAT/hNET.
- Substrates: Fluorescent neurotransmitter mimics (e.g., ASP+ for DAT/NET) or .
- Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.

Step-by-Step Methodology:

- Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well plates 24h prior.
- Pre-incubation: Remove media, wash with KRH. Incubate cells with 1-(3-Chlorophenyl)propylamine (variable concentrations) for 10 minutes at 37°C.
- Substrate Addition:
 - Add (final conc. 20 nM) and incubate for exactly 6 minutes.
 - Note: Short incubation prevents equilibrium, ensuring measurement of initial velocity of uptake.
- Termination:
 - Aspirate buffer immediately.

- Wash
 - with ice-cold KRH.
- Lyse cells with 1% SDS or 0.1 N NaOH.
- Quantification: Scintillation counting of the lysate.

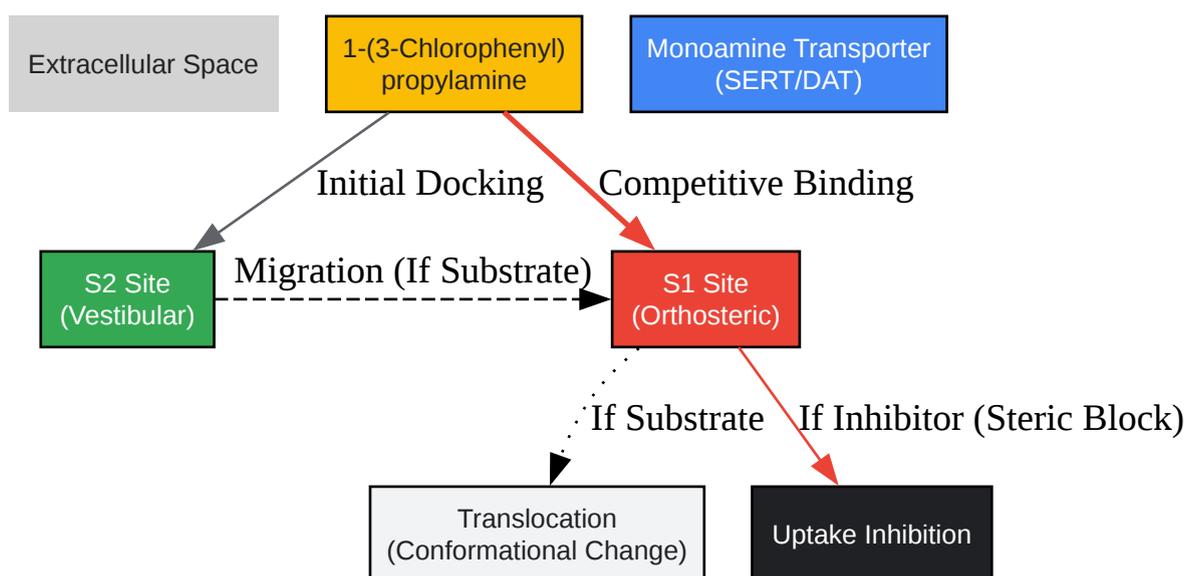
Interpretation:

- Uptake Inhibition: Dose-dependent reduction in intracellular radioactivity.
- Releasing Agent Check: Pre-load cells with

, wash, then apply compound. An increase in extracellular radioactivity indicates the compound is a substrate/releaser (efflux).

Part 3: Mechanistic Visualization

The following diagram illustrates the competitive interaction at the Orthosteric Binding Site (S1) and the potential for Allosteric Modulation (S2), which is sensitive to the chain length of propylamines.



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Figure 2: Mechanistic interaction of propylamines with transporter binding subsites.

Part 4: Data Presentation & Analysis

When reporting results for 1-(3-Chlorophenyl)propylamine, structure your data as follows to facilitate comparison with standard ligands (e.g., Cocaine, Amphetamine).

Table 1: Representative Pharmacological Profile Template

Target	Parameter	Value (Mean \pm SEM)	Reference Standard ()	Interpretation
hSERT	(Binding)	[Experimental Value] nM	Citalopram (1.2 nM)	High affinity implies serotonergic modulation.
hDAT	(Binding)	[Experimental Value] nM	GBR-12909 (10 nM)	Potency relative to DAT determines abuse potential.
hNET	(Binding)	[Experimental Value] nM	Nisoxetine (2.5 nM)	Noradrenergic effects correlate with sympathomimetic activity.
Selectivity	Ratio	DAT/SERT	--	< 0.1 indicates entactogen-like; > 10 indicates stimulant-like.

Critical Analysis Note: If the

(Uptake) is significantly higher than the

(Binding) (e.g., >10-fold difference), this suggests the compound binds to the transporter but

does not efficiently induce the conformational change required for transport inhibition, or it acts as a "silent" binder. Conversely, if

, it is a fully competitive inhibitor.

Part 5: Safety & Handling

- Hazard Class: Chlorinated phenethylamines/benzylamines are potential irritants and neuroactive substances.
- Specific Risk: While 1-(3-Chlorophenyl)propylamine is less characterized than 3-CA, treat it as a potential serotonergic neurotoxin until proven otherwise.
- PPE: Nitrile gloves, safety goggles, and fume hood are mandatory for weighing and solubilization.
- Disposal: All liquid waste containing this compound must be segregated into "Halogenated Organic Waste" streams.

References

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Sources

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